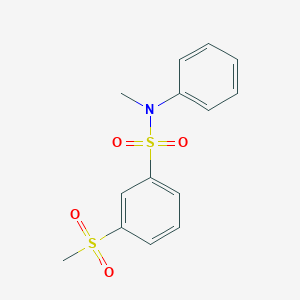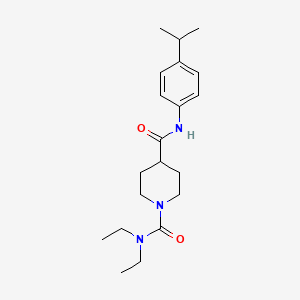![molecular formula C19H25N3O3 B5331213 (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that plays a crucial role in various cellular processes, including immune response, platelet activation, and B-cell receptor signaling.
作用机制
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol inhibits the activity of SYK, a protein that plays a crucial role in various cellular processes, including immune response, platelet activation, and B-cell receptor signaling. By inhibiting SYK, TAK-659 blocks the downstream signaling pathways that lead to inflammation, autoimmune responses, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol are primarily related to its inhibition of SYK. By blocking SYK activity, TAK-659 reduces inflammation, autoimmune responses, and tumor growth. It has also been shown to inhibit platelet activation and aggregation, which may have potential therapeutic applications in cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its selectivity towards SYK. This allows researchers to study the specific effects of inhibiting SYK without affecting other cellular processes. However, one of the limitations of using TAK-659 is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is to study its therapeutic potential in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate the effects of TAK-659 on other cellular processes and signaling pathways. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of the compound.
合成方法
The synthesis of (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol involves a series of chemical reactions. The starting material for this synthesis is 3-indolepropanoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-morpholin-4-yl-pyrrolidine-2,5-dione to obtain the desired product. The yield of the synthesis method is 45%, and the purity of the compound is 99.5%.
科学研究应用
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting tumor growth and metastasis in various cancer models. It has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
属性
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18-13-22(12-17(18)21-7-9-25-10-8-21)19(24)6-5-14-11-20-16-4-2-1-3-15(14)16/h1-4,11,17-18,20,23H,5-10,12-13H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIKZBFRXCQLE-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![(3S*,5R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5331149.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)

![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)